ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate
Overview
Description
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine and are carried out under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Alkylation and acylation reactions are common, with reagents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Manganese triflate, tert-butyl hydroperoxide, water, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: 1,2-dibromoethane, benzyl chloride, triethylamine, mild heating.
Major Products
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe and as an inhibitor of protein kinases.
Medicine: Explored for its hypoglycemic activity and as an antagonist of calcium channels.
Industry: Employed in the development of agrochemicals and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate involves its interaction with various molecular targets. For instance, as a protein kinase inhibitor, it binds to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to interact with specific amino acid residues, leading to the inhibition of kinase activity and subsequent downstream effects .
Comparison with Similar Compounds
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate can be compared with other cyclopenta[b]pyridine derivatives such as:
- 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) .
- 2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile .
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
IUPAC Name |
ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-6-8-4-3-5-12-10(8)7-9/h3-5,9H,2,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTQAFYSMJHJFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944600 | |
Record name | Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220001-84-3 | |
Record name | Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220001-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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